molecular formula C12H12O3 B8789271 Methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 72181-95-4

Methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B8789271
CAS No.: 72181-95-4
M. Wt: 204.22 g/mol
InChI Key: PMJCDJNXOXOUKF-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

72181-95-4

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-methyl-3-oxo-1H-indene-2-carboxylate

InChI

InChI=1S/C12H12O3/c1-12(11(14)15-2)7-8-5-3-4-6-9(8)10(12)13/h3-6H,7H2,1-2H3

InChI Key

PMJCDJNXOXOUKF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C1=O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (2.06 mL, 14.6 mmol) in THF (14 mL) at 0° C. was a solution of n-butyl lithium (5.55 mL of a 2.5 M in solution in hexanes; 14.6 mmol), dropwise over 15 min. Meanwhile, a solution of 2-methyl-1-indanone (2.03 g, 13.9 mmol) in THF (10 mL) was prepared and cooled to −78° C. under N2. After 30 minutes the above solution of LDA was cooled to −78° C. and added to the above solution of indanone, dropwise over 15 min via double-ended needle. The mixture was stirred 30 min and methyl cyanoformate (1.32 mL, 16.7 mmol) was added. The mixture was stirred 40 minutes, gradually warming ca. to −20° C., quenched with satd NH4Cl and extracted with Et2O (2×25 mL). Combined organics were washed (brine), dried over Na2SO4 and concentrated in vacuo, affording the title compound which was used without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 1.52 (s, 3H), 3.00 (d, J=17.3 Hz, 1H), 3.67-3.73 (m, 4H), 7.41 (t, J=7.57 Hz, 1H), 7.47 (m, 1H), 7.63 (m, 1H), 7.79 (d, J=7.57 Hz, 1H).
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.06 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.32 mL
Type
reactant
Reaction Step Six
Name
Quantity
14 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a flask cooled at 0 degrees Centigrade containing diisopropylamine (2.06 mL, 14.58 mmol) in tetrahydrofuran (14 mL) was added dropwise over 15 minutes a solution of n-butyl lithium (5.55 mL of 2.5 M in hexanes, 14.58 mmol). This mixture was stirred for 30 min. A second flask containing the 2-methyl-1-indanone (2.03 g, 13.89 mmol) in tetrahydrofuran (10 mL) was cooled to −78 degrees Centigrade under N2. The freshly prepared lithium diisopropylethylamide was cooled to −78 degrees centigrade and added drop wise via cannula. The orangish mixture became somewhat heterogeneous over 30 minutes and then neat methyl cyanoformate (1.32 mL, 16.66 mmol) was added and the reaction mixture stirred an additional 40 minutes while allowing the reaction to warm to −20 degrees centigrade. The reaction was quenched with saturated aqueous NH4Cl solution and the organics extracted 2×25 mL diethyl ether, washed one time in brine, then dried (Na2SO4), filtered and concentrated to give methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. No further purification was necessary.
Quantity
2.06 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
5.55 mL
Type
reactant
Reaction Step Two
Quantity
2.03 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
lithium diisopropylethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.32 mL
Type
reactant
Reaction Step Five

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